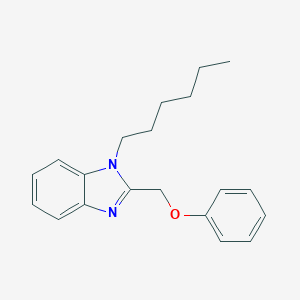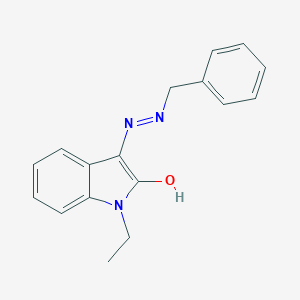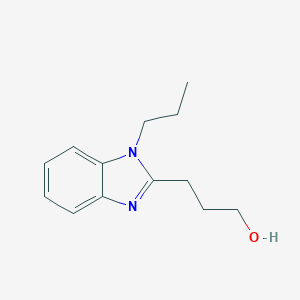
1-Hexyl-2-(phenoxymethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Benzimidazole derivatives, such as 1-Hexyl-2-(phenoxymethyl)benzimidazole, have been extensively studied for their wide range of therapeutic applications Benzimidazoles are often analogized with the nucleotides found in the human body, suggesting that they may interact with nucleic acids or proteins that bind to nucleic acids .
Mode of Action
The mode of action of benzimidazole derivatives can vary depending on the specific compound and its functional groups . For instance, some benzimidazole derivatives exhibit antibacterial activity by competing with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis . .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Benzimidazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .
Preparation Methods
The synthesis of 1-Hexyl-2-(phenoxymethyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method includes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1-Hexyl-2-(phenoxymethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the benzimidazole ring .
Scientific Research Applications
1-Hexyl-2-(phenoxymethyl)benzimidazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit the growth of certain cancer cell lines.
Environmental Science: The compound’s unique structure makes it a candidate for pollution control and environmental remediation.
Biology: It is studied for its antimicrobial properties, showing activity against various bacterial and fungal strains.
Comparison with Similar Compounds
1-Hexyl-2-(phenoxymethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and antiproliferative activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have shown promise in pharmacological applications, particularly in antiviral and anticancer therapies.
Properties
IUPAC Name |
1-hexyl-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-3-4-10-15-22-19-14-9-8-13-18(19)21-20(22)16-23-17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQSRUPJRWDRKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B381479.png)
![3,5-dichloro-2-methoxybenzaldehyde [4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B381481.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B381482.png)
![[1-(1-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B381483.png)
![ethyl 2-({[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B381486.png)
![[1-(2-BROMOALLYL)-1H-1,3-BENZIMIDAZOL-2-YL]METHYL (2,4-DICHLOROPHENYL) ETHER](/img/structure/B381487.png)
![[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B381488.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B381489.png)
![Dimethyl 3-methyl-5-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B381490.png)
![2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B381495.png)
![Ethyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B381496.png)
![Dimethyl 5-({[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B381497.png)
